molecular formula C14H16O2 B15166696 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- CAS No. 603126-38-1

2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl-

Cat. No.: B15166696
CAS No.: 603126-38-1
M. Wt: 216.27 g/mol
InChI Key: UTPNVHJXOLDLHO-UHFFFAOYSA-N
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Description

2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is an organic compound with a unique structure that includes a pentynone backbone substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- can be achieved through several methods. One common approach involves the use of indium(I) bromide-promoted stereoselective preparation. This method involves sequential intermolecular aldol-type coupling and elimination reactions of α,α-dichloroketones with aldehydes . The reaction conditions typically include the use of indium(I) bromide as a catalyst, which promotes the formation of (E)-α,β-unsaturated ketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., indium(I) bromide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects on biological systems may involve interactions with enzymes, receptors, or other biomolecules, leading to specific biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyn-1-one, 1-(4-methoxyphenyl)-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl group and dimethyl substitution make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

603126-38-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,4-dimethylpent-2-yn-1-one

InChI

InChI=1S/C14H16O2/c1-14(2,3)10-9-13(15)11-5-7-12(16-4)8-6-11/h5-8H,1-4H3

InChI Key

UTPNVHJXOLDLHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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